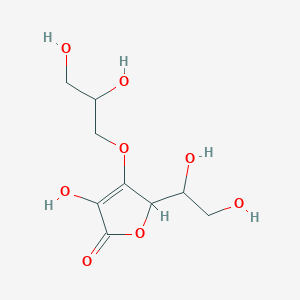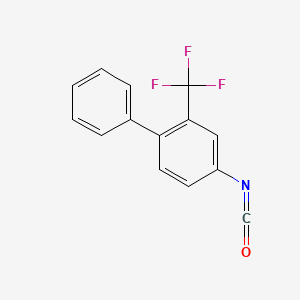![molecular formula C8H12O6 B14788800 (5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B14788800.png)
(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique furanone structure, which includes multiple hydroxyl groups and an ethoxy substituent. Its stereochemistry is defined by the ® and (S) configurations, which play a crucial role in its biological activity and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one typically involves multi-step organic reactions. One common method starts with the protection of the hydroxyl groups followed by the formation of the furanone ring. The ethoxy group is introduced through an etherification reaction, and the final deprotection step yields the desired compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The furanone ring can be reduced to a dihydrofuran structure.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 3-ethoxy-4-oxo-furan-2(5H)-one, while reduction can produce 3-ethoxy-4-hydroxy-dihydrofuran.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for understanding biological pathways and mechanisms.
Medicine
In medicine, ®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one is investigated for its therapeutic potential. Its antioxidant properties and ability to modulate biological targets suggest applications in treating oxidative stress-related diseases and metabolic disorders.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of ®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The furanone ring can participate in redox reactions, modulating cellular oxidative states. These interactions affect various biological pathways, including those involved in oxidative stress response and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
L-Ascorbic Acid:
Dihydroxyfuranone Derivatives: Compounds with similar hydroxyl and furanone structures but different substituents.
Uniqueness
®-5-((S)-1,2-Dihydroxyethyl)-3-ethoxy-4-hydroxyfuran-2(5H)-one is unique due to its specific stereochemistry and the presence of the ethoxy group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C8H12O6 |
|---|---|
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-(1,2-dihydroxyethyl)-4-ethoxy-3-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C8H12O6/c1-2-13-7-5(11)6(4(10)3-9)14-8(7)12/h4,6,9-11H,2-3H2,1H3 |
Clave InChI |
GXRFOOHMMLYYNW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(OC1=O)C(CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-tert-butyl-2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;trifluoroborane;fluoride](/img/structure/B14788720.png)
![(10R,13S)-17-acetyl-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14788731.png)
![[1-(2-Acetamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14788739.png)
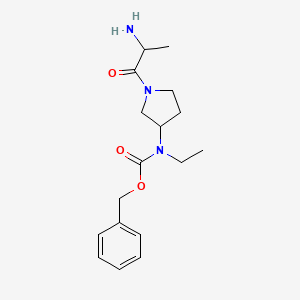
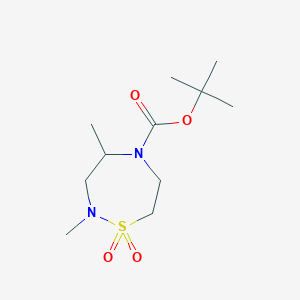
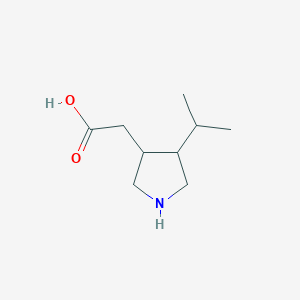
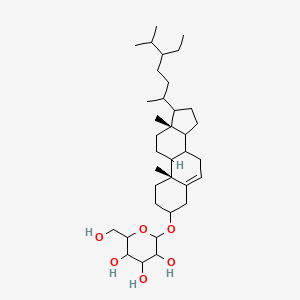
![5-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[4,3-d]pyrimidine](/img/structure/B14788768.png)
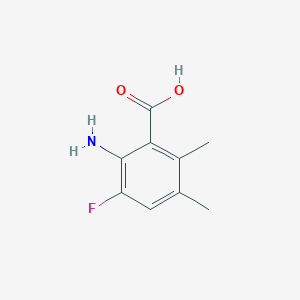
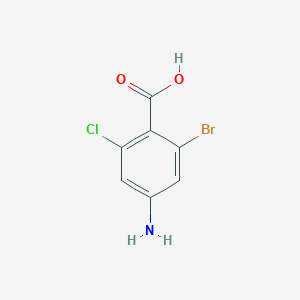
![Tert-butyl 2-[[(2-amino-3-methylbutanoyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14788789.png)
![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14788805.png)
